Physicochemical properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
Physicochemical properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
An In-depth Technical Guide to the Physicochemical Properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
Introduction
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a secondary amine derivative of the tetralin scaffold. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its analogues, including effects on the central nervous system and spasmolytic properties.[1][2] The rigid, partially saturated bicyclic structure of the tetralin core, combined with the electronic and steric contributions of the N-phenyl substituent, makes it a compelling scaffold for designing novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for predicting its pharmacokinetic and pharmacodynamic behavior.
This guide provides a comprehensive overview of the known physicochemical properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene, outlines standard experimental protocols for their determination, and discusses the implications of these properties for research and development.
Chemical Identity and Core Properties
The fundamental identifiers and properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene are summarized below. These data are crucial for accurate documentation, sourcing, and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | [3] |
| CAS Number | 33816-55-6 | [3] |
| Molecular Formula | C₁₆H₁₇N | [3] |
| Molecular Weight | 223.31 g/mol | [3] |
| Exact Mass | 223.136 g/mol | [3] |
Synthesis Pathway
A common synthetic route to N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene involves the reductive amination of β-tetralone with aniline. This reaction typically proceeds via the formation of an enamine or imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, with common options including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Caption: Synthetic workflow for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physicochemical properties is essential for drug development, influencing factors such as solubility, stability, and bioavailability. While specific experimental data for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is not widely published, this section outlines the key parameters and the expected spectroscopic features based on its chemical structure.
Core Physicochemical Parameters
| Property | Experimental Value | Significance in Drug Development |
| Melting Point (°C) | Data not available | Influences purity assessment, polymorphism, and formulation design. |
| Boiling Point (°C) | Data not available | Important for purification by distillation and assessing thermal stability. |
| Solubility | Data not available | Critical for formulation, bioavailability, and designing in vitro assays. |
| pKa | Data not available | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl and tetralin rings, typically in the range of 6.5-7.5 ppm. The aliphatic protons of the tetralin core would appear as complex multiplets in the upfield region (1.5-3.5 ppm). The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR: The spectrum would display signals for the aromatic carbons (110-150 ppm) and the aliphatic carbons of the tetralin ring (20-60 ppm).
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-
Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹.
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Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
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C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
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-
Mass Spectrometry (MS):
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Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the exact mass of the compound (223.136 m/z).
-
The fragmentation pattern would likely involve cleavage of the C-N bond and fragmentation of the tetralin ring, providing further structural information.
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Experimental Protocols
The following section details standardized methodologies for the determination of key physicochemical and analytical parameters for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-3 mg of the purified solid sample into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Caption: Workflow for melting point determination using DSC.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid, to ensure good peak shape and resolution.[4]
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Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.[4]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
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-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Pharmacological Context and Safety Considerations
Derivatives of 2-aminotetralin have been investigated for a range of pharmacological activities.[2][5] For instance, certain N-substituted 1,2,3,4-tetrahydro-2-naphthylamine derivatives have shown potential as spasmolytic agents.[2] While the specific biological activity of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is not documented, its structural similarity to known bioactive molecules suggests it could be a valuable scaffold in drug discovery programs.
From a safety perspective, aromatic amines as a class can pose health risks. The related compound, N-phenyl-2-naphthylamine, is an irritant to the eyes, skin, and mucous membranes.[6] It is also suspected to be a carcinogen, as it can be metabolized to 2-naphthylamine, a known bladder carcinogen.[7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene. All work should be conducted in a well-ventilated fume hood.
Conclusion
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a molecule with significant potential in chemical and pharmaceutical research. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and the standard methodologies required for its full characterization. The insights into the expected spectroscopic features and the pharmacological context of related compounds offer a solid starting point for researchers and drug development professionals interested in exploring the potential of this and similar molecules. The protocols and data presented herein are intended to facilitate further research and ensure the safe and effective use of this compound in a laboratory setting.
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[Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene, II: Synthesis and pharmacological investigation of N-substituted trans-2-amino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes (author's transl)]. (1977). PubMed. [Link]
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